5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5OS/c18-10-3-4-12(19)11(8-10)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZPBFJFMYEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C=CC(=C4)Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃ClF₂N₄S. The compound features a benzamide moiety linked to a triazole-pyridazine structure with a thiophene substituent. This unique arrangement contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole-Pyridazine Framework : The initial step often involves the condensation of thiophene derivatives with appropriate triazole and pyridazine precursors.
- Benzamide Formation : The final step incorporates the benzamide group through acylation reactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Anti-Tubercular Activity : In research evaluating the anti-tubercular efficacy against Mycobacterium tuberculosis, derivatives demonstrated IC₅₀ values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
Anti-Cancer Potential
The compound's structural motifs suggest potential anti-cancer properties. Pyrazole derivatives have been linked to inhibition of various cancer-related targets:
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 5-Chloro Compound | BRAF(V600E) | 0.5 - 1.0 |
| Similar Derivative | EGFR | 0.8 - 1.5 |
Studies show that modifications to the thiophene or triazole rings can enhance selectivity for cancer cell lines while reducing toxicity to normal cells .
Anti-inflammatory Effects
Compounds within this class have also been explored for their anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism:
| Activity | COX Inhibition (%) |
|---|---|
| Compound A | 85% at 10 μM |
| Compound B | 90% at 10 μM |
These results suggest that the compound may be effective in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Variations : Modifications on the thiophene and triazole rings can significantly impact potency and selectivity.
- Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve cellular uptake.
Case Study 1: Antitubercular Screening
A series of compounds based on the target structure were synthesized and screened for anti-tubercular activity. Among them, five derivatives exhibited promising IC₅₀ values below 2 μM against Mycobacterium tuberculosis H37Ra .
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines revealed that certain modifications led to enhanced selectivity for tumor cells over normal cells, suggesting potential for targeted cancer therapies .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to 5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide in combating Mycobacterium tuberculosis. For instance, a series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, several compounds exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The molecular interactions of these compounds suggest they may serve as promising candidates for further development in tuberculosis treatment.
Antiviral Properties
The triazole moiety present in the compound has been associated with various antiviral activities. Research indicates that derivatives containing triazole structures can inhibit viral replication effectively. For example, certain thiazolidinone derivatives demonstrated significant efficacy against Hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values below 0.35 μM . The structural characteristics of this compound may enhance its effectiveness against viral targets.
Other Therapeutic Potentials
Anticancer Activity: Compounds with similar structures have shown promise in anticancer research. The incorporation of triazole and thiophene rings has been linked to increased cytotoxicity against various cancer cell lines. For example, some derivatives have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Effects: The compound's structure may confer antimicrobial properties as well. Studies on related compounds indicate that they possess activity against a range of pathogenic bacteria and fungi, making them candidates for further investigation in the development of new antibiotics.
Case Studies
Several case studies provide insights into the applications of similar compounds:
- Anti-Tubercular Study : A study synthesized and tested a series of benzamide derivatives against Mycobacterium tuberculosis. The most active compounds showed IC50 values indicating strong potential for therapeutic use .
- Antiviral Research : Research into N-Heterocycles has revealed their capability to inhibit viral polymerases significantly. Such findings support the exploration of triazole-containing compounds like this compound for antiviral drug development .
- Cytotoxicity Studies : In vitro studies on similar compounds have demonstrated low cytotoxicity towards human embryonic kidney cells while maintaining high efficacy against target pathogens .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The triazolopyridazine core is a common feature among structurally related compounds. Key analogs include:
Key Observations :
- Thiophene vs.
- Halogen Substitution : The 5-chloro-2-fluoro motif in the target compound differs from vebreltinib’s 6-fluoro-indazole, which is critical for kinase selectivity .
Functional Group Impact on Activity
- Benzamide Linkers : The benzamide group in the target compound is retained in analogs like Example 284 (5-chloro-N-[2-(difluoromethyl)phenyl]-...benzamide), suggesting its role in hydrogen bonding with target proteins .
- Trifluoropropan-2-yl vs. Thiophene : The trifluoropropan-2-yl group in patent examples (e.g., Example 285) introduces steric bulk and electron-withdrawing effects, contrasting with the thiophene’s electron-rich aromaticity in the target compound .
Kinase Inhibition
- Vebreltinib : Explicitly identified as a tyrosine kinase inhibitor (TKI) with antineoplastic activity, targeting receptors like MET. Its indazole and pyrazole groups are critical for ATP-binding site interactions .
GABA Receptor Modulation
- L838417 and TPA023 : These triazolopyridazines modulate GABA₀ receptors (e.g., α2/α3 subunits) for anxiolytic effects. The tert-butyl and triazolylmethoxy groups in L838417 are absent in the target compound, highlighting divergent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
